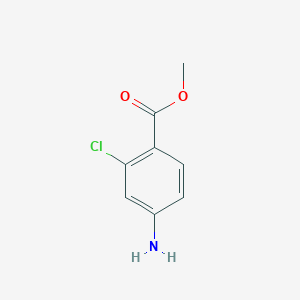

Methyl 4-amino-2-chlorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters

To fully appreciate the utility of Methyl 4-amino-2-chlorobenzoate, it is essential to understand the broader significance of its chemical family: the halogenated benzoate esters.

Chlorinated aromatic compounds are a cornerstone of modern synthetic chemistry. The introduction of chlorine onto an aromatic ring is a vital synthetic transformation as these compounds serve as versatile starting materials and intermediates in the production of numerous valuable products, including pharmaceuticals, agrochemicals, and dyes. jalsnet.com The presence of chlorine can significantly influence the electronic properties and reactivity of the aromatic ring, often facilitating further chemical modifications. jalsnet.comnih.gov In fact, over 250 FDA-approved drugs contain chlorine, highlighting the element's importance in medicinal chemistry. nih.gov Chlorinated polycyclic aromatic hydrocarbons, a related class of compounds, are known for their persistence in the environment and have been the subject of toxicological studies. wikipedia.org

The process of chlorinating aromatic compounds is a fundamental reaction in organic chemistry, with various methods developed to achieve this transformation efficiently and selectively. jalsnet.com These methods are crucial for creating the diverse range of chlorinated aromatics used across different industries. eurochlor.org

Amino-substituted benzoate derivatives are another critical class of compounds in molecular design. The amino group, with its basic and nucleophilic nature, provides a reactive handle for a multitude of chemical reactions. This functionality is widely exploited in the synthesis of pharmaceuticals and other biologically active molecules. nih.govdoi.org The strategic placement of an amino group on a benzoate framework can impart specific biological activities or allow for the construction of complex molecular architectures.

Amino acids themselves are fundamental building blocks in organic synthesis, and their derivatives are used to create a vast array of compounds with diverse applications, including the development of enzyme inhibitors. nih.govmdpi.com The interaction of amino-substituted benzoate derivatives with biological macromolecules, such as proteins, is an active area of research, with studies focusing on understanding the nature of these interactions to inform drug design. mdpi.com

Academic Importance of this compound

The academic importance of this compound stems from its unique structural features that dictate its reactivity and its role as a foundational molecule in several research domains.

The reactivity of this compound is governed by the interplay of its three key functional groups: the methyl ester, the amino group, and the chlorine atom. The amino group is an activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic substitution. Conversely, the chlorine atom is a deactivating group, withdrawing electron density. The ester group is also an electron-withdrawing group. This combination of activating and deactivating groups, along with their specific positions on the benzene (B151609) ring, creates a unique reactivity profile that can be harnessed for selective chemical transformations.

The presence of these functional groups makes this compound a versatile building block for synthesizing more complex molecules with potential applications in medicinal chemistry and materials science. rsc.org Its structure allows for modifications at the amino group, the ester, and the aromatic ring, providing chemists with multiple avenues for creating novel compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 46004-37-9 | tcichemicals.comchemicalbook.comsigmaaldrich.comchembk.comsigmaaldrich.com |

| Molecular Formula | C8H8ClNO2 | tcichemicals.comsigmaaldrich.comglpbio.comsigmaaldrich.com |

| Molecular Weight | 185.61 g/mol | tcichemicals.comsigmaaldrich.comglpbio.comsigmaaldrich.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 108.0 to 112.0 °C | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

| Solubility | Soluble in Chloroform | tcichemicals.com |

Aminochloroaryl esters, including this compound, are pivotal in several areas of chemical research. They serve as key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. nih.gov The unique substitution pattern of these esters allows for the construction of complex ring systems with specific biological activities.

Furthermore, the study of the photophysical properties of amine-functionalized aromatic compounds is an active area of research. acs.org Understanding how the structure of these molecules influences their interaction with light is crucial for developing new materials for applications such as organic light-emitting diodes (OLEDs) and photocatalysis. The reductive dechlorination of chlorinated aromatic compounds is another important research area where these esters can play a role. acs.org

Structure

2D Structure

Propriétés

IUPAC Name |

methyl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHBGNPOIBSIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474261 | |

| Record name | methyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46004-37-9 | |

| Record name | methyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Amino-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Synthesis of Methyl 4 Amino 2 Chlorobenzoate

Established Synthetic Pathways to Methyl 4-Amino-2-chlorobenzoate and its Precursors

The preparation of this compound can be approached through several established synthetic pathways. These routes primarily involve the formation of the methyl ester from its corresponding carboxylic acid, and the strategic introduction of the amino and chloro substituents onto the benzoate (B1203000) scaffold.

Esterification Reactions for Carboxylic Acid Derivatives

A common and direct method for the synthesis of this compound is the esterification of 4-amino-2-chlorobenzoic acid. This transformation can be achieved through various methods, including direct acid-catalyzed esterification and other catalytic approaches.

The most straightforward route to this compound is the direct esterification of 4-amino-2-chlorobenzoic acid with methanol (B129727). This reaction is typically carried out under acidic conditions, a classic method known as Fischer esterification. researchgate.net The process involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. researchgate.netgoogle.com The presence of the amino group on the benzoic acid requires a stoichiometric amount of acid to protonate it, preventing it from interfering with the esterification reaction. researchgate.net

For example, a typical laboratory-scale synthesis involves refluxing p-aminobenzoic acid with a large excess of methanol and concentrated sulfuric acid for a period of time. sciencemadness.org The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is used. masterorganicchemistry.com After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate, to precipitate the ester product. sciencemadness.org

Table 1: Example of Fischer Esterification of an Aminobenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield |

| 4-Aminobenzoic Acid | Methanol (excess) | Conc. H₂SO₄ | 2 hours (reflux) | 64% |

This data is illustrative of a typical Fischer esterification for a related compound and highlights the general conditions and potential yields. sciencemadness.org

Various catalysts can be employed to facilitate the esterification of substituted benzoic acids. While traditional methods rely on strong mineral acids like sulfuric acid, research has explored the use of solid acid catalysts and other Lewis acids to improve reaction efficiency, ease of workup, and catalyst recyclability. sciencemadness.org For instance, zirconium-based solid acids have shown good activity in the esterification of various benzoic acids with methanol. sciencemadness.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful technique to accelerate esterification reactions. Under sealed-vessel microwave conditions, the esterification of substituted benzoic acids can be achieved with significantly reduced reaction times and often with improved yields compared to conventional heating methods. academicpublishers.orgresearchgate.netusm.my The optimization of parameters such as temperature, catalyst concentration, and irradiation time is crucial for maximizing the efficiency of this method. researchgate.net

Amination and Chlorination Strategies on Benzoate Scaffolds

An alternative approach to the synthesis of this compound involves the sequential introduction of the chloro and amino groups onto a methyl benzoate scaffold. This can be achieved through electrophilic chlorination followed by nucleophilic amination, or vice versa.

The regioselectivity of electrophilic chlorination of a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. studysmarter.co.ukvanderbilt.edu For a substrate like methyl 4-aminobenzoate (B8803810), the amino group is a strongly activating, ortho-, para- directing group. Therefore, direct chlorination would be expected to yield a mixture of products, with substitution occurring at the positions ortho to the amino group (positions 3 and 5). Achieving selective chlorination at the 2-position in the presence of a 4-amino group can be challenging and may require protecting the amino group or using specific chlorinating agents and catalysts to control the regioselectivity. researchgate.net

Conversely, one could start with a dichlorinated benzoate and selectively introduce the amino group. For instance, the synthesis could potentially start from methyl 2,4-dichlorobenzoate. The introduction of the amino group at the 4-position would then proceed via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orglibretexts.orglibretexts.org The success of such a reaction depends on the activation of the aromatic ring by electron-withdrawing groups and the reaction conditions. The two chloro substituents on the ring are electron-withdrawing, which can facilitate nucleophilic attack. However, achieving regioselective substitution at the C4 position over the C2 position can be a significant challenge and would depend on the specific nucleophile and reaction conditions used. libretexts.org Copper-catalyzed amination reactions have been shown to be effective for the regioselective amination of certain bromobenzoic acids, suggesting a potential avenue for the amination of dichlorobenzoates. organic-chemistry.orgnih.gov

Multi-step Convergent and Divergent Synthesis Routes

The synthesis of this compound can also be designed as part of a multi-step sequence, which can be either convergent or divergent.

A plausible multi-step linear synthesis could start from a simpler, commercially available precursor like 2-chloro-4-nitrobenzoic acid. chemicalbook.com This precursor already contains the desired chloro substituent at the 2-position and a nitro group at the 4-position. The synthesis would then involve two key steps:

Reduction of the nitro group: The nitro group can be reduced to an amino group using various reducing agents, such as sodium borohydride (B1222165) with a catalyst. chemicalbook.com This step yields 4-amino-2-chlorobenzoic acid. chemicalbook.com

Esterification: The resulting 4-amino-2-chlorobenzoic acid can then be esterified with methanol under acidic conditions, as described in section 2.1.1.1, to afford the final product, this compound.

Table 2: Multi-step Synthesis from 2-Chloro-4-nitrobenzoic Acid

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 2-Chloro-4-nitrobenzoic acid | NaBH₄, Ag/MMT catalyst | 4-Amino-2-chlorobenzoic acid | 88% |

| 2 | 4-Amino-2-chlorobenzoic acid | Methanol, H₂SO₄ | This compound | (Not specified) |

This table outlines a potential multi-step synthesis pathway with a reported yield for the first step. chemicalbook.com

A convergent synthesis approach would involve preparing different fragments of the molecule separately and then combining them in the later stages. For polysubstituted aromatic compounds, this can be an efficient strategy. libretexts.orgpressbooks.pubfiveable.me However, for a relatively small molecule like this compound, a linear approach is often more practical.

A divergent synthesis strategy could be employed if a common intermediate is used to generate a library of related compounds. For example, from a suitable intermediate, one could introduce different substituents at various positions on the aromatic ring to create a range of aminobenzoate derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and environmental impact. For the synthesis of this compound, several parameters can be adjusted.

In the Fischer esterification of 4-amino-2-chlorobenzoic acid, key parameters to optimize include:

Catalyst concentration: The amount of acid catalyst can significantly influence the reaction rate.

Temperature and reaction time: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature and time need to be determined experimentally. Microwave heating can be a valuable tool for rapid optimization. researchgate.net

Molar ratio of reactants: Using a large excess of methanol can shift the equilibrium towards the product side, increasing the yield. masterorganicchemistry.com

Water removal: Since water is a byproduct of the esterification, its removal can also drive the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of dehydrating agents.

For chlorination and amination strategies , the optimization would focus on:

Choice of reagents: The selection of the chlorinating or aminating agent is critical for achieving the desired regioselectivity.

Catalyst system: For catalyzed reactions, the choice of catalyst and ligands can have a profound impact on both yield and selectivity.

Solvent and temperature: These parameters can influence the solubility of reactants and the rate and selectivity of the reaction.

Kinetic analysis can be a powerful tool for the rational optimization of catalytic esterification processes, providing insights into the reaction mechanism and helping to identify the optimal conditions. nih.gov By systematically studying the effects of various parameters, a robust and efficient synthesis of this compound can be developed.

Influence of Solvent Systems and Temperature Profiles

The selection of an appropriate solvent system and the maintenance of an optimal temperature profile are critical for maximizing the yield and purity of this compound.

In the context of Fischer esterification, methanol often serves a dual role as both a reactant and a solvent. masterorganicchemistry.com Utilizing a large excess of methanol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the product yield, in accordance with Le Châtelier's Principle. libretexts.org The reaction is typically conducted under reflux, meaning the temperature is maintained at the boiling point of the solvent, which for methanol is approximately 65°C. odinity.com

The temperature profile of the reaction is intrinsically linked to the solvent's boiling point when operating under reflux conditions. Studies on the esterification of other substituted benzoic acids have shown that increasing the reaction temperature can lead to higher conversion rates. For example, in the esterification of benzoic acid with various alcohols, increasing the temperature from 55°C to 75°C resulted in a significant increase in product conversion. dergipark.org.tr However, excessively high temperatures should be avoided as they can lead to side reactions and the formation of impurities. The optimal temperature for the synthesis of this compound is therefore a balance between achieving a high reaction rate and minimizing the formation of byproducts.

Table 1: Effect of Reaction Temperature on Benzoic Acid Conversion

| Catalyst Type | Temperature (°C) | Benzoic Acid Conversion (%) |

| Deep Eutectic Solvent | 55 | 52.7 |

| Deep Eutectic Solvent | 65 | 64.0 |

| Deep Eutectic Solvent | 75 | 88.4 |

| Ionic Liquid | 55 | 18.9 |

| Ionic Liquid | 65 | 19.6 |

| Ion Exchange Resin | 55 | 6.9 |

| Ion Exchange Resin | 65 | 7.8 |

| Note: This data is for the esterification of benzoic acid and is presented to illustrate the general effect of temperature on esterification reactions. dergipark.org.tr |

Role of Catalysts and Reagents in Reaction Efficiency

The choice of catalyst is paramount in the Fischer esterification of 4-amino-2-chlorobenzoic acid. Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.com

The efficiency of different catalysts has been a subject of extensive research. In a study comparing various catalysts for the esterification of benzoic acid, deep eutectic solvents (DES) and ionic liquids have emerged as effective and environmentally friendly alternatives to traditional acid catalysts. dergipark.org.tr For instance, a DES composed of p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium chloride demonstrated high catalytic activity. dergipark.org.tr Another study on the esterification of substituted benzoic acids found that phosphoric acid-modified Montmorillonite K-10 clay acts as an efficient and reusable solid acid catalyst, effective for substrates with both electron-donating and electron-withdrawing groups. ijstr.org

The concentration of the catalyst also plays a crucial role. While a sufficient amount of catalyst is necessary to achieve a reasonable reaction rate, an excessive amount can lead to side reactions and complicate the purification process. The optimal catalyst loading is typically determined empirically for a specific reaction scale and conditions.

In addition to the primary reactants and catalyst, other reagents can be used to improve reaction efficiency. To drive the equilibrium towards the product side, the removal of water, a byproduct of the reaction, is often necessary. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by using dehydrating agents.

Table 2: Comparison of Catalysts for Benzoic Acid Esterification

| Catalyst | Reaction Conditions | Benzoic Acid Conversion (%) |

| Deep Eutectic Solvent | 10 wt% catalyst, 75°C | 88.4 |

| Ionic Liquid | 10 wt% catalyst, 75°C | Data not available for 75°C |

| Ion Exchange Resin (Amberlyst 15) | 10 wt% catalyst, 75°C | Data not available for 75°C |

| Phosphoric acid modified Montmorillonite K-10 | 10 wt% catalyst, reflux | High yields |

| Note: This data is compiled from studies on benzoic acid and substituted benzoic acids to provide a comparative overview of catalyst efficiency. dergipark.org.trijstr.org |

Purification and Isolation Techniques in Synthetic Protocols

Following the synthesis of this compound, a robust purification strategy is essential to isolate the compound in high purity, suitable for its end-use in pharmaceutical applications. The primary methods employed for this purpose are recrystallization and chromatographic separation.

Recrystallization Methodologies

Recrystallization is a widely used technique for the purification of solid organic compounds. mt.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should dissolve the compound sparingly at room temperature but have a high capacity for dissolution at its boiling point. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. For esters, solvents like ethyl acetate and acetone are often good choices. rochester.edu Given the polar nature of the amino group and the ester functionality in this compound, a moderately polar solvent or a mixture of a polar and a non-polar solvent would likely be effective. Common solvent systems for the recrystallization of organic compounds include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate. rochester.edu

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound, while the impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. For compounds with acidic or basic functionalities, such as the amino group in this compound, it is also possible to form a salt (e.g., hydrochloride) which can then be recrystallized from a suitable solvent. rochester.edu

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis and purification of organic compounds. For the purification of this compound, preparative reversed-phase HPLC is a suitable method.

In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For the separation of aminobenzoic acid isomers, a mixed-mode column (reversed-phase/cation-exchange) has been shown to be effective, providing baseline separation with good peak shapes. sielc.com

The selection of the mobile phase is crucial for achieving good separation. A typical mobile phase for the separation of moderately polar compounds like this compound would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with the addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (mobile phase composition is changed over time).

For preparative HPLC, the crude sample is dissolved in a suitable solvent and injected onto the column. The separated components are detected as they elute from the column, and the fractions containing the pure product are collected. The solvent is then removed from the collected fractions, typically by evaporation under reduced pressure, to yield the purified this compound.

Elucidation of Chemical Reactivity and Mechanistic Transformations of Methyl 4 Amino 2 Chlorobenzoate

Reactivity Profile of the Aromatic Ring

The reactivity of the aromatic ring in methyl 4-amino-2-chlorobenzoate is dictated by the electronic effects of its substituents: the electron-donating amino group and the electron-withdrawing chloro and methyl carboxylate groups. The interplay of these groups influences the potential for both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the chloro and methyl carboxylate groups are deactivating groups. In the case of this compound, the powerful activating and directing effect of the amino group at position 4 would primarily direct incoming electrophiles to the positions ortho to it, which are positions 3 and 5. However, position 2 is already substituted with a chlorine atom. Therefore, electrophilic substitution is most likely to occur at position 3 and position 5.

The outcome of electrophilic aromatic substitution reactions is also influenced by steric hindrance. The groups already present on the ring can sterically hinder the approach of the electrophile to certain positions.

Nucleophilic Aromatic Substitution Involving the Chloro Substituent

The SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org The leaving group then departs, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in the feasibility of SNAr reactions. Recent studies have also identified concerted SNAr mechanisms where the bond formation and bond breaking occur in a single step, particularly when strong activating groups are not present. nih.gov

Transformations Involving the Amino Group

The amino group (–NH₂) on the aromatic ring is a primary amine and thus exhibits characteristic reactivity, including acylation and alkylation.

Acylation and Alkylation Reactions

The amino group of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. For instance, the acylation of aminobenzoic acids can be achieved using a mixed anhydride (B1165640) method, which can be catalyzed by a strong acid. google.com

Alkylation of the amino group can also be achieved using various alkylating agents. These reactions introduce alkyl substituents onto the nitrogen atom.

Oxidation Pathways of the Amino Group

The amino group can undergo oxidation. For example, the catalytic oxidation of methyl 4-aminobenzoate (B8803810) by hydrogen peroxide has been studied. sigmaaldrich.com Similar oxidative pathways could be applicable to this compound, potentially leading to the formation of nitroso, nitro, or other oxidized nitrogen species depending on the oxidant and reaction conditions.

Reactions of the Methyl Ester Moiety

The methyl ester group (–COOCH₃) is another key functional group in this compound. It can undergo several important transformations, most notably hydrolysis and transesterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid, can be achieved under either acidic or basic conditions. chemicalbook.com This reaction is a fundamental transformation in organic synthesis, allowing for further modification of the carboxyl group.

Hydrolysis to Carboxylic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid, is a fundamental transformation that can be achieved under either acidic or basic conditions. acs.org This reaction involves the cleavage of the ester linkage through the nucleophilic attack of water or a hydroxide (B78521) ion.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that generally proceeds more readily than acid-catalyzed hydrolysis. nih.gov The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. nih.gov Acidification of the reaction mixture in a subsequent workup step is necessary to obtain the free carboxylic acid. researchgate.net

The presence of the amino and chloro substituents on the aromatic ring influences the rate of hydrolysis. The electron-donating amino group can slightly decrease the electrophilicity of the carbonyl carbon, while the electron-withdrawing chloro group can enhance it. The net effect will depend on their relative positions and the reaction conditions.

Interactive Data Table: General Conditions for Hydrolysis of this compound

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagent | Dilute strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |

| Solvent | Water, often with a co-solvent like THF or ethanol | Water, often with a co-solvent like methanol (B129727) or ethanol |

| Temperature | Typically requires heating (reflux) | Often proceeds at room temperature, but heating can accelerate the reaction |

| Key Intermediate | Protonated carbonyl | Tetrahedral intermediate |

| Product | 4-Amino-2-chlorobenzoic acid | Sodium or potassium 4-amino-2-chloro-benzoate (requires acidification for the free acid) |

| Reversibility | Reversible | Irreversible |

Reduction to Alcohol

The ester functionality of this compound can be reduced to a primary alcohol, yielding (4-amino-2-chlorophenyl)methanol. researchgate.netmdpi.comrsc.org This transformation is typically achieved using strong reducing agents capable of reducing esters, such as lithium aluminum hydride (LiAlH₄). unesp.brnih.gov

The mechanism of reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, quenching the reaction with water protonates the alkoxide to yield the primary alcohol, (4-amino-2-chlorophenyl)methanol. nih.gov

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems, such as methanol, which can allow for the reduction of some aromatic esters. researchgate.net

Interactive Data Table: Reagents for the Reduction of this compound

| Reagent | Product | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Amino-2-chlorophenyl)methanol | Anhydrous ether or THF, followed by aqueous workup | Strong, non-selective reducing agent |

| Sodium Borohydride (NaBH₄) / Methanol | (4-Amino-2-chlorophenyl)methanol | Refluxing THF with slow addition of methanol | Milder than LiAlH₄, may offer better chemoselectivity |

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This compound can undergo transesterification to produce different alkyl or aryl esters of 4-amino-2-chlorobenzoic acid. This reaction can be catalyzed by either an acid or a base. nih.govbeilstein-journals.org

In acid-catalyzed transesterification , the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. beilstein-journals.org The reaction is an equilibrium process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. nih.gov

Base-catalyzed transesterification involves a nucleophilic alkoxide, which is a stronger nucleophile than the corresponding alcohol. The reaction proceeds via a tetrahedral intermediate, similar to base-catalyzed hydrolysis. beilstein-journals.orgglpbio.com This method is often faster and more efficient than the acid-catalyzed counterpart. beilstein-journals.org

For example, reacting this compound with benzyl (B1604629) alcohol in the presence of an acid catalyst like p-toluenesulfonic acid would be expected to yield Benzyl 4-amino-2-chlorobenzoate.

Transition Metal-Catalyzed Coupling Reactions

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling (applicable to aryl halides)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used to form carbon-carbon bonds and construct biaryl systems. researchgate.net this compound, being an aryl chloride, can participate in Suzuki-Miyaura coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides.

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. This step is usually facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the biaryl product.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields, especially with less reactive aryl chlorides.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Methyl 4-amino-2-phenylbenzoate |

| 4-Methoxyphenyl-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Methyl 4-amino-2-(4-methoxyphenyl)benzoate |

Buchwald-Hartwig Amination (applicable to aryl halides)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. The chloro group of this compound can serve as a handle for this transformation.

Similar to the Suzuki-Miyaura coupling, the catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Product |

| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | Methyl 4-amino-2-(phenylamino)benzoate |

| Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | Methyl 4-amino-2-morpholinobenzoate |

Comparative Reactivity Studies with Isomeric and Analogous Compounds

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. Comparing its reactivity with its isomers and analogs provides valuable insights into these effects.

In hydrolysis reactions , the position of the substituents plays a significant role. For instance, in a study on the hydrolysis of bromo-substituted ethyl benzoates, the ortho-substituted isomer (ethyl 2-bromobenzoate) exhibited higher stability towards base-catalyzed hydrolysis compared to the para-substituted isomer (ethyl 4-bromobenzoate). nih.gov This suggests that the steric hindrance of the ortho-substituent can impede the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate. A similar effect would be expected when comparing this compound with its isomer, Methyl 2-amino-4-chlorobenzoate. nih.gov The electron-donating amino group at the para position in this compound would be expected to decrease the rate of hydrolysis compared to an unsubstituted methyl chlorobenzoate. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Methyl 4 Amino 2 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 4-amino-2-chlorobenzoate provides critical information about the number, environment, and coupling of protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups.

The protons on the aromatic ring typically appear as distinct signals due to their unique chemical environments. The amino group protons and the methyl ester protons will each present as a singlet, with their chemical shifts providing further confirmation of the structure.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | Data not available in search results | ||

| Aromatic H | Data not available in search results | ||

| Aromatic H | Data not available in search results | ||

| NH₂ | Data not available in search results | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic nature of their attached groups.

The carbonyl carbon of the ester group is characteristically found at a low field (downfield) in the spectrum. The aromatic carbons will appear in a specific range, with their exact chemical shifts determined by the positions of the amino, chloro, and ester substituents. The methyl carbon of the ester group will be observed at a high field (upfield).

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | Data not available in search results |

| C-Cl (Aromatic) | Data not available in search results |

| C-NH₂ (Aromatic) | Data not available in search results |

| C-COOCH₃ (Aromatic) | Data not available in search results |

| Aromatic CH | Data not available in search results |

| Aromatic CH | Data not available in search results |

| Aromatic CH | Data not available in search results |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Structure Elucidation

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to establish their relative positions. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively assign the signals of the protonated aromatic carbons by linking them to their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the methyl protons to the ester carbonyl carbon and the ester oxygen-bearing carbon, and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups.

N-H Stretching : The amino group will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

C=O Stretching : A strong absorption band corresponding to the stretching of the ester carbonyl group is expected in the range of 1700-1730 cm⁻¹.

C-O Stretching : The C-O single bond stretching of the ester will show a strong band, typically between 1250 and 1300 cm⁻¹.

C-Cl Stretching : The stretching vibration of the carbon-chlorine bond will appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching : The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Ester) | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1250 - 1300 |

Raman Spectroscopy (if applicable)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which in turn confirms the elemental composition of a molecule. For this compound, with a chemical formula of C₈H₈ClNO₂, the exact theoretical (monoisotopic) mass is calculated to be 185.024356 g/mol . epa.gov Experimental data from HRMS analysis would be expected to align closely with this value, typically within a few parts per million (ppm), thereby confirming its atomic makeup.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Average Mass | 185.61 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry is a hybrid technique that separates volatile compounds before they are detected by a mass spectrometer. It is widely used for purity assessment and identity confirmation. tcichemicals.comgeno-chem.comavantorsciences.com For this compound, the GC step separates it from any volatile impurities, and its retention time serves as an initial identifier. The subsequent mass spectrum provides a distinct fragmentation pattern, or "fingerprint," that confirms the compound's identity.

While specific fragmentation data for this exact compound is not detailed in the provided search results, analysis of its parent acid, 4-Amino-2-chlorobenzoic acid, on the NIST database shows characteristic peaks that can be extrapolated. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, and fragment ions resulting from the loss of the methoxycarbonyl group (-COOCH₃) and other characteristic cleavages. The presence of chlorine would be indicated by the M+2 isotopic pattern.

Table 2: Expected GC-MS Fragmentation Profile

| Feature | Description |

|---|---|

| Molecular Ion (M⁺) | A peak corresponding to the intact molecule's mass (m/z 185/187) |

| Key Fragments | Ions resulting from the loss of specific groups, such as -OCH₃ or -COOCH₃ |

| Purity Assessment | Commercial suppliers often specify a purity of >98.0% as determined by GC. tcichemicals.comgeno-chem.comtcichemicals.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds within complex biological or environmental matrices. nih.govyoutube.com This method involves separating the analyte by LC, followed by two stages of mass analysis. The first stage (MS1) isolates the precursor ion (the molecular ion of this compound), and the second stage (MS2) fragments this ion and analyzes the resulting product ions. researchgate.net This process, known as selected reaction monitoring (SRM), allows for highly specific quantification and detection even at very low concentrations. scielo.org.za

Table 3: Conceptual LC-MS/MS Parameters

| Parameter | Example Value | Purpose |

|---|---|---|

| Precursor Ion (Q1) | m/z 186 | Selects the protonated molecule of interest. |

| Product Ion (Q3) | e.g., m/z 127 | A specific fragment ion used for confirmation and quantification. |

| Application | Analysis in complex matrices | Enables detection and quantification at trace levels. |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the absorption of ultraviolet and visible light, providing insights into the electronic structure and conjugated systems within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorbance of light by a compound across a range of wavelengths. The wavelength of maximum absorbance (λmax) corresponds to electronic transitions, typically π→π* and n→π*, within the molecule. The aromatic ring, amino group, and carbonyl group in this compound constitute a chromophore that absorbs UV light. While the exact λmax value for this specific ester is not found in the search results, related compounds are used in HPLC with UV detection, often monitored at wavelengths such as 200 nm, 254 nm, or 295 nm, suggesting significant absorbance in this region. sielc.comeuropa.eu The specific λmax is dependent on the solvent used and the pH of the solution.

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques are essential for separating components of a mixture and are widely used for both purity assessment and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. For compounds like this compound, a reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Several suppliers use HPLC to verify the purity of this compound. bldpharm.com The quantitative determination of related substances and impurities in pharmaceutical ingredients is a critical application of HPLC, ensuring the quality and safety of the final product. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₈ClNO₂ |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ |

| 4-Amino-2-chloropyridine | C₅H₅ClN₂ |

| 2-Chloroprocaine | C₁₃H₁₉ClN₂O₂ |

| Melamine | C₃H₆N₆ |

| Methanol (B129727) | CH₄O |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis and purification of this compound. The versatility of HPLC allows for its application in both analytical and preparative scales, proving essential for isolating the compound and its derivatives from complex mixtures.

Research has demonstrated the use of reversed-phase HPLC, a common modality for separating moderately polar compounds like this compound. In preparative HPLC applications, C18 columns are frequently employed as the stationary phase due to their hydrophobic nature, which provides effective separation for a wide range of organic molecules. harvard.edunih.gov The mobile phase typically consists of a mixture of water and acetonitrile, with an acid modifier such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to improve peak shape and resolution. harvard.edugoogle.com Gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often utilized to ensure the efficient elution of all components. harvard.edunih.gov

For instance, the purification of related compounds has been achieved using a Phenomenex Synergi C18 column with a mobile phase gradient of water (containing 0.05% HCl) and acetonitrile. harvard.edunih.gov The specific gradient conditions, such as starting and ending percentages of the organic solvent and the duration of the run, are optimized depending on the specific mixture being separated. harvard.edunih.gov The detection of the compound is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. google.com

| Parameter | Condition | Source |

|---|---|---|

| Instrumentation | Preparative HPLC, LC-MS | harvard.edugoogle.com |

| Column (Stationary Phase) | Phenomenex Synergi C18 (150 x 25 mm, 10 µm); Phenomenex column (50 x 4.6 mm, 5 µm) | harvard.edunih.govgoogle.com |

| Mobile Phase | Water (0.05% HCl) / Acetonitrile; Water (0.05% TFA) / Acetonitrile | harvard.edunih.govgoogle.com |

| Elution Mode | Gradient Elution (e.g., Acetonitrile from 19% to 68% over 6.5-11 minutes) | harvard.edunih.gov |

| Flow Rate | 1 mL/min to 3 mL/min | google.comgoogle.com |

| Detection | UV at 214 and 254 nm | google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of this compound.

The standard stationary phase used for the analysis of this compound and its derivatives is silica (B1680970) gel 60 F254, which is coated onto aluminum or glass plates. google.comnih.govacs.orgrug.nl The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as this compound, under a UV lamp at a wavelength of 254 nm. nih.govacs.orgrug.nl Spots containing the compound will appear as dark areas due to fluorescence quenching. google.com

The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to optimize the retention factor (Rf) of the target compound. For derivatives of this compound, solvent systems such as Toluene/Ethyl Acetate and Dichloromethane/Methanol have been successfully employed. nih.govnih.govacs.org The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions. For example, a derivative of this compound showed an Rf of 0.49 in a Toluene/Ethyl Acetate (98:2) system. nih.govacs.orgrug.nl In cases where compounds are not UV-active or for alternative visualization, staining agents like potassium permanganate (B83412) or cerium phosphomolybdic acid solutions can be used to develop the plate. nih.govacs.orgrug.nl

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | google.comnih.govacs.orgrug.nl |

| Mobile Phase (Eluent) Examples | Toluene / Ethyl Acetate (98:2, v/v); Dichloromethane / Methanol (10:1) | nih.govnih.govacs.org |

| Visualization | UV lamp (254 nm, fluorescence quenching); Potassium permanganate stain; Cerium phosphomolybdic acid stain | google.comnih.govacs.orgrug.nl |

| Example Rf Values (for derivatives) | 0.49 (Toluene/EtOAc = 98:2); 0.55 (DCM/MeOH = 10:1); 0.11 (DCM/MeOH = 10:1) | nih.govnih.govacs.org |

Computational Chemistry and Theoretical Investigations of Methyl 4 Amino 2 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Methyl 4-amino-2-chlorobenzoate. These calculations provide a detailed picture of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) Studies for Geometric Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP/6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry. researchgate.net This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The structural parameters, including bond lengths and angles, obtained from these calculations are often in good agreement with experimental data, such as that from X-ray diffraction. researchgate.net

Furthermore, DFT is utilized to predict vibrational spectra (infrared and Raman). researchgate.net By calculating the vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For instance, the characteristic stretches of the amino (–NH2) and carbonyl (C=O) groups can be identified and compared with experimental FT-IR and FT-Raman spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. science.gov

Time-dependent DFT (TD-DFT) is often used to study the electronic properties, including HOMO-LUMO energies. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive and can be more easily excited. science.gov The analysis of HOMO and LUMO distributions reveals the regions in the molecule that are electron-donating (HOMO) and electron-accepting (LUMO), providing insights into intramolecular charge transfer (ICT). rsc.orgnih.gov This charge transfer is a key factor in determining the molecule's nonlinear optical (NLO) properties and its behavior in electronic applications.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to nucleophilic interaction. researchgate.net

Noncovalent Interaction (NCI) Analysis for Supramolecular Assembly Prediction

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand the weak interactions that govern the formation of supramolecular assemblies. mdpi.com These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comnih.gov NCI plots use a color-coded isosurface to distinguish between different types of noncovalent interactions.

This analysis is critical for predicting how molecules of this compound might interact with each other or with other molecules to form larger, organized structures. mdpi.com The ability to form such assemblies is important in crystal engineering and materials science, as it influences the physical properties of the bulk material.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational methods used to predict how a molecule (ligand) binds to a larger molecule, typically a protein (receptor), and to study the stability and dynamics of the resulting complex.

Prediction of Binding Affinities to Biological Targets (e.g., Glutathione (B108866) Reductase, Glutathione S-Transferase, COVID-19 proteins)

Molecular docking studies have been performed to predict the binding affinity of this compound and its derivatives to various biological targets.

Glutathione Reductase (GR) and Glutathione S-Transferase (GST): These enzymes are crucial in cellular detoxification and antioxidant defense systems. nih.gov In silico studies have suggested that this compound has a low binding energy for the GST receptor, indicating a potentially strong interaction. nih.govresearchgate.net Such interactions are of interest as inhibiting these enzymes can have therapeutic implications. nih.govsemanticscholar.org

COVID-19 Proteins: In the search for potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19, molecular docking has been used to screen various compounds against key viral proteins like the main protease (Mpro or 3CLpro). nih.govnih.gov While specific docking studies for this compound with COVID-19 proteins were not found in the provided search results, the general methodology involves placing the ligand into the active site of the protein and calculating a docking score, which estimates the binding affinity. nih.govresearchgate.net A lower docking score generally indicates a more favorable binding interaction. nih.gov

Elucidation of Ligand-Protein Interaction Mechanisms

Understanding how a small molecule like this compound interacts with a protein target is fundamental to drug design. nih.gov Computational methods, particularly molecular docking and molecular dynamics, are powerful tools for predicting and analyzing these interactions. hilarispublisher.comiaanalysis.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. wikipedia.org This process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. iaanalysis.comiaanalysis.com

For this compound, several key structural features would govern its interaction with a protein target:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen of the amine group are hydrogen bond acceptors. These groups can form crucial directional interactions with amino acid residues like aspartate, glutamate, serine, and asparagine in a protein's binding site.

Aromatic Interactions: The benzene (B151609) ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. It can also form cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

Hydrophobic Interactions: The methyl group (-CH3) and the chlorinated aromatic ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in a protein.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a type of non-covalent interaction with a nucleophilic atom (like an oxygen or nitrogen) in the protein.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. numberanalytics.com By simulating the movements of atoms over time, MD provides insights into the stability of the predicted binding pose, the role of water molecules in the binding site, and any conformational changes in the protein or ligand upon binding. iaanalysis.comnumberanalytics.com

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. acs.org The exploration of a small molecule's conformational space is a critical step in many computational chemistry applications, as the molecule's three-dimensional shape is key to its biological activity. frontiersin.org

For this compound, the key rotatable bonds are:

The C(aryl)-C(ester) bond.

The C(ester)-O bond.

The O-C(methyl) bond (rotation of the methyl group).

The C(aryl)-N bond (allowing for pyramidalization and rotation of the amine group).

Computational methods like systematic conformational searches or more advanced molecular dynamics simulations can be used to explore these rotations and identify low-energy, stable conformations. acs.orgoup.com Quantum chemical calculations, such as Density Functional Theory (DFT), can then be employed to calculate the relative energies of these conformers with high accuracy. nih.govrsc.orgacs.org These calculations help determine the most likely shape of the molecule in a biological environment. The stability of a given conformation is a function of various factors, including steric hindrance, electronic effects, and intramolecular hydrogen bonding. acs.org

Table 1: Illustrative Conformational Energy Profile of this compound This table represents a hypothetical output from a computational scan of the dihedral angle between the plane of the aromatic ring and the ester group, a key factor in its conformation.

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Stability Rank |

| 0° | 2.5 | 3 |

| 30° | 0.8 | 2 |

| 45° | 0.0 | 1 |

| 90° | 5.0 | 4 |

Note: This data is illustrative. Actual energy values would require specific quantum chemical calculations.

In Silico Prediction of Biological Activity and Toxicity Parameters

In silico methods use computational models to predict the biological and toxicological properties of chemical substances. nih.govnih.gov These predictions are vital in the early stages of drug discovery for prioritizing which compounds to synthesize and test, thereby saving significant time and resources. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. nih.govuni-bonn.de Computational SAR methods, especially Quantitative Structure-Activity Relationship (QSAR), build mathematical models that link molecular descriptors (numerical representations of chemical structure) to activity. researchgate.net

A QSAR model is built using a "training set" of molecules with known activities. nih.gov Once validated, the model can predict the activity of new, untested compounds. nih.govresearchgate.net For this compound, a hypothetical SAR study might explore how modifications at different positions affect a target biological activity.

Table 2: Hypothetical SAR Exploration for this compound Analogues This table illustrates how computational SAR could guide the modification of the parent structure to potentially improve activity.

| Modification from Parent Structure | Predicted Change in Activity | Rationale |

| Replace -Cl with -F | Decrease | Smaller size and different electronics may reduce key interactions. |

| Replace -Cl with -CH3 | Increase | Increased hydrophobicity may improve binding in a nonpolar pocket. |

| Shift -NH2 to position 3 | Significant Decrease | Loss of key hydrogen bond donor/acceptor geometry. |

| Replace -OCH3 with -OCH2CH3 | Neutral / Slight Decrease | Increased steric bulk may cause a clash in the binding site. |

Note: This data is for illustrative purposes to explain the SAR concept.

Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR methods that use 3D structural alignments of molecules to derive these relationships. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics Prediction

ADME properties determine the pharmacokinetic profile of a drug candidate, and poor ADME is a major reason for drug failure in clinical trials. nih.gov Computational models are widely used to predict these properties early in the drug discovery process. nih.govnih.gov Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five.

For this compound, in silico tools could predict the following ADME-relevant properties:

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) are based on properties like polarity and size. nih.gov

Distribution: The tendency of a compound to cross the blood-brain barrier (BBB) or bind to plasma proteins can be estimated.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The ester group in this compound would be a likely site for hydrolysis.

Excretion: Properties related to solubility and clearance can be estimated.

Table 3: Predicted Physicochemical and ADME Properties for this compound This table shows typical parameters that would be generated by in silico ADME prediction tools.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 185.61 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~2.1 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~52.3 Ų | Good potential for cell permeability (<140 Ų) |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (from N and O=C-O) | Complies with Lipinski's Rule (≤10) |

| Blood-Brain Barrier (BBB) Permeation | Yes (predicted) | Small, lipophilic molecules often cross the BBB |

| GI Absorption | High (predicted) | Favorable physicochemical properties suggest good absorption |

| CYP2D6 Inhibitor | No (predicted) | Low likelihood of inhibiting a major metabolic enzyme |

Note: Values are based on typical predictions from standard cheminformatics software and are for illustrative purposes.

Applications of Methyl 4 Amino 2 Chlorobenzoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of methyl 4-amino-2-chlorobenzoate in organic synthesis stems from the differential reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into various other functionalities. The chloro substituent can participate in cross-coupling reactions or be displaced by nucleophiles, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other carbonyl derivatives. This multifunctionality makes it a sought-after starting material for constructing diverse molecular frameworks. nih.gov

The structural motif of this compound is present in numerous compounds exhibiting a range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents. For instance, it serves as a key intermediate in the synthesis of novel compounds with potential applications in treating various diseases. biosynth.com The strategic modification of its core structure has led to the development of molecules with enhanced biological profiles.

Research has demonstrated that derivatives of 4-aminobenzoic acid can be converted into antimicrobial and cytotoxic agents. mdpi.com The derivatization of the amino group and modification of the aromatic ring are common strategies to explore new bioactive chemical spaces. For example, the synthesis of β-amino ketones containing a p-aminobenzoic acid moiety has been reported, with some of these compounds showing promising antidiabetic activities. researchgate.netsciengine.com

In a study focused on glutathione-related enzymes, this compound (referred to as compound 6 in the study) was investigated for its inhibitory effects. In silico studies suggested it had one of the lowest binding energies to the GST receptor, indicating its potential as a lead structure for developing enzyme inhibitors. nih.gov

Beyond its applications in medicinal chemistry, this compound is a valuable intermediate in the synthesis of fine chemicals. chemicalbook.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in pharmaceuticals, agrochemicals, and electronics. The reactivity of the chloro and amino groups allows for the introduction of various substituents, leading to a diverse array of substituted aromatic compounds that are not easily accessible through other synthetic routes.

Strategies for Derivatization and Functionalization

The chemical versatility of this compound allows for a multitude of derivatization and functionalization strategies. These transformations are key to harnessing its potential in creating more complex and valuable molecules.

A significant application of this compound is its use in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. The amino group of this compound can be readily acylated and then cyclized to form various heterocyclic systems. For example, it can be a precursor for the synthesis of benzothiazoles, a class of compounds with a wide range of biological activities. mdpi.com The Ullmann condensation reaction of 2-chlorobenzoic acids with aminothiazoles or aminobenzothiazoles provides a route to thiazolo[2,3-b]quinazolin-5-ones and benzothiazolo[2,3-b]quinazolin-12-ones, respectively. researchgate.net

This compound serves as an excellent starting material for the synthesis of a wide range of substituted benzoic acid derivatives. pschemicals.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a variety of reactions, including amide bond formation and Fischer esterification. researchgate.net The amino group can be diazotized and converted to other functional groups, or it can be acylated or alkylated to introduce new substituents. The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups.

For example, the synthesis of 4-(2-chloroacetamido) benzoic acid derivatives has been reported, where the amino group of a benzoic acid precursor is first acylated. researchgate.net This highlights a common strategy for functionalizing the amino group.

Development of Novel Reaction Methodologies Utilizing this compound

The unique reactivity of this compound has also spurred the development of novel reaction methodologies. Researchers are continually exploring new ways to selectively functionalize this molecule to access novel chemical space. For instance, the development of mild and efficient methods for Ullmann-type coupling reactions involving 2-chlorobenzoic acids has been a focus of research. researchgate.net These advancements in reaction methodology expand the synthetic utility of this compound and its derivatives.

Furthermore, the design and synthesis of novel derivatization reagents bearing chiral moieties have been developed for the analysis of primary amines, a category to which this compound belongs. nih.gov These reagents are crucial for applications in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Medicinal Chemistry and Biological Activity Research on Methyl 4 Amino 2 Chlorobenzoate

Investigation of Enzyme Inhibitory Effects

The study of methyl 4-amino-2-chlorobenzoate and its derivatives has revealed significant interactions with key enzymes involved in cellular defense and detoxification systems. nih.gov These enzymes play a crucial role in maintaining cellular homeostasis, and their inhibition can have profound physiological effects. nih.govscbt.com

Inhibition of Glutathione (B108866) Reductase (GR)

Glutathione reductase (GR) is a vital enzyme responsible for maintaining a high concentration of reduced glutathione (GSH), a major cellular antioxidant. scbt.com The inhibition of GR can lead to an increase in oxidative stress, making it a target of interest in various therapeutic strategies. Research has shown that methyl 4-aminobenzoate (B8803810) derivatives, including this compound, have been investigated for their potential inhibitory effects on GR isolated from human erythrocytes. nih.gov

In a study examining a series of methyl 4-aminobenzoate derivatives, while other derivatives showed stronger inhibition, computational docking studies predicted that this compound would have a low binding energy for the GR receptor, suggesting a potential for interaction. nih.gov Specifically, derivative 4 (methyl 4-amino-2-bromobenzoate) and derivative 6 (this compound) were estimated to have the lowest binding energies into GR and GST receptors, respectively, in silico. nih.gov However, the in vitro experiments in the same study identified methyl 4-amino-3-bromo-5-fluorobenzoate as the most potent inhibitor of GR with a Kᵢ value of 0.325±0.012 μM. nih.gov

Inhibition of Glutathione S-Transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of a wide range of xenobiotic compounds by catalyzing their conjugation with glutathione. nih.gov Overexpression of certain GST isozymes has been linked to resistance to chemotherapy. nih.gov Consequently, inhibitors of GST are of significant interest as potential adjuvants in cancer therapy. nih.gov